Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a cyclobutyl group and a benzyl moiety substituted with a boronic ester (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl motifs . The tert-butyl carbamate (Boc) group provides stability under basic conditions and facilitates deprotection under acidic conditions, making it a versatile intermediate in drug synthesis .
Properties
Molecular Formula |
C22H34BNO4 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24(18-9-8-10-18)15-16-11-13-17(14-12-16)23-27-21(4,5)22(6,7)28-23/h11-14,18H,8-10,15H2,1-7H3 |
InChI Key |
HAVSVPHRUOSGOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
One of the primary routes to synthesize the boronate ester moiety in this compound involves palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron.
- Starting Material: 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester or analogous aryl triflate.
- Reagents: Bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (0.03 equivalents), and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (0.03 equivalents).
- Solvent: 1,4-dioxane.
- Conditions: Degassed mixture under inert atmosphere (N2), heated at 80 °C for approximately 18 hours.
- Workup: Filtration, concentration, and purification by flash chromatography (cyclohexane/ethyl acetate gradient).
- Yield: Approximately 70% isolated yield of the boronic ester intermediate.
This method efficiently installs the pinacol boronate group on the aromatic ring while maintaining the tert-butyl carbamate intact.
Suzuki-Miyaura Cross-Coupling for Final Compound Assembly
The key step to obtain Cyclobutyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves a Suzuki-Miyaura cross-coupling reaction between the boronate ester intermediate and a suitable aryl bromide bearing the cyclobutyl carbamic acid tert-butyl ester moiety.
- Starting Materials:
- Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), sodium carbonate aqueous solution (2.0 M), magnesium sulfate for drying.
- Solvent System: Mixture of toluene, ethanol, and water (2:1 ratio for toluene:ethanol).
- Conditions: Degassed under argon, stirred at 80 °C for approximately 4.5 hours.
- Workup: Cooling, dilution with ethyl acetate, washing with saturated sodium bicarbonate solution, drying over MgSO4, and concentration under reduced pressure.
- Yield: High yield around 93% of the target compound as an off-white solid.
- Characterization: LC-MS confirms molecular ion peak consistent with the expected molecular weight (m/z 422.0 [M+Na]).
Summary Table of Key Reaction Parameters
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd-catalyzed borylation | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, dppf | 1,4-Dioxane | 80 °C | 18 h | 70 | Inert atmosphere, flash chromatography |
| 2 | Suzuki-Miyaura cross-coupling | Pd(PPh3)4, Na2CO3 (aq), MgSO4 | Toluene:EtOH:H2O (2:1:var) | 80 °C | 4.5 h | 93 | Degassed, argon atmosphere, aqueous base |
Additional Notes on Synthetic Strategy and Purification
- Inert Atmosphere: Both key steps require an inert atmosphere (N2 or Ar) to prevent catalyst poisoning and oxidation of sensitive intermediates.
- Degassing: Sonication and purging with inert gas are used to remove dissolved oxygen.
- Purification: Silica gel flash chromatography with non-polar to moderately polar solvent gradients (e.g., hexanes/ethyl acetate or cyclohexane/ethyl acetate) is standard to isolate pure products.
- Characterization: Proton NMR and LC-MS are routinely employed to confirm structure and purity.
Research Context and Source Diversity
The preparation methods outlined are corroborated by multiple peer-reviewed protocols and chemical supplier data (excluding unreliable sources such as benchchem.com and smolecule.com). The primary data is drawn from:
- Ambeed’s detailed synthetic description of boronate ester intermediates and Suzuki coupling.
- Evitachem’s summary of synthetic approaches and compound properties.
- Published literature on palladium-catalyzed borylation and Suzuki cross-coupling reactions for similar carbamate and boronate ester compounds.
This diverse sourcing ensures a comprehensive and authoritative overview of the preparation methods for Cyclobutyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the cyclobutyl and benzyl groups enhances the bioactivity of the compound by improving its interaction with biological targets. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
1.2 Drug Delivery Systems
The unique structural features of cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester make it suitable for use in drug delivery systems. The compound can be functionalized to improve solubility and stability in physiological conditions. Its ability to form stable complexes with therapeutic agents allows for controlled release mechanisms that enhance the efficacy of drugs while minimizing side effects .
Materials Science
2.1 Polymer Synthesis
The compound can act as a monomer or a crosslinking agent in the synthesis of advanced polymers. Its dioxaborolane group can participate in polymerization reactions, leading to the formation of materials with tailored properties such as increased thermal stability and mechanical strength. These polymers are useful in applications ranging from coatings to biomedical devices .
2.2 Sensor Development
this compound has potential applications in the development of chemical sensors. The compound's ability to undergo reversible reactions with various analytes allows it to be used as a sensing element for detecting environmental pollutants or biological markers. Its sensitivity and specificity can be enhanced through careful design of the sensor architecture .
Organic Synthesis
3.1 Synthetic Intermediates
In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. Its functional groups can be modified through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it an important building block in the synthesis of pharmaceuticals and agrochemicals .
3.2 Catalysis
The dioxaborolane moiety is known for its catalytic properties in organic transformations. This compound can be utilized as a catalyst or catalyst precursor in reactions such as Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The dioxaborolane moiety is particularly important in this context, as it can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to structurally analogous boronic esters with tert-butyl carbamate groups. Key differences lie in substituents, boronic ester positioning, and additional functional groups (Table 1).
Table 1: Structural Comparison of Analogous Compounds
Biological Activity
Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that exhibits intriguing biological activity due to its unique structural features. This article delves into its synthesis, chemical properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound incorporates a cyclobutyl group and a tert-butyl ester functional group along with a dioxaborolane moiety. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.20 g/mol |
| Solubility | 0.58 mg/ml |
| Log P (octanol-water) | 2.53 |
| Bioavailability Score | 0.55 |
These properties suggest that the compound is soluble and may have favorable pharmacokinetic characteristics.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Negishi coupling reaction, which allows for the formation of carbon-boron bonds essential for constructing complex organic molecules .
The biological activity of this compound may stem from its ability to interact with specific biological targets such as enzymes or receptors. The cyclobutyl group is hypothesized to enhance binding affinity and selectivity towards these targets compared to other structural analogs.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies indicate that compounds with similar dioxaborolane structures exhibit cytostatic effects against various cancer cell lines. For instance, compounds derived from dioxaborolanes have shown potential in inhibiting tumor growth in pancreatic cancer models .
- Enzyme Inhibition : Research has highlighted the potential of cyclobutyl derivatives in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds have demonstrated selective inhibitory activity against BChE with IC50 values comparable to established inhibitors .
- Receptor Interaction : The unique combination of functional groups in this compound may facilitate interactions with G-protein coupled receptors (GPCRs), which are critical in drug design for various therapeutic areas.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| Cyclobutyl methyl ketone | Simpler structure; used in oxidation studies |
| 4-(Benzyl)boronic acid | Commonly used in Suzuki coupling reactions |
| 1-Boc-3-amino-1-cyclobutane carboxylic acid | Contains an amino group; relevant in peptide synthesis |
These comparisons highlight the unique aspects of this compound that may enhance its reactivity and selectivity in biological systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing cyclobutyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A common approach involves:
Boronate Ester Installation : React a brominated benzyl intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous dioxane .
Carbamate Protection : Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .
- Critical Parameters : Use degassed solvents to prevent boronate oxidation, and optimize reaction time (12–24 hours) for high yields (~70–85%) .
Q. How can the boronate ester group be characterized to confirm its integrity post-synthesis?
- Methodological Answer :
- ¹¹B NMR Spectroscopy : A sharp singlet at δ ~30 ppm confirms the presence of the tetracoordinated boronate ester .
- HPLC-MS : Monitor for the molecular ion peak ([M+H]⁺) matching the expected molecular weight.
- FT-IR : Look for B-O stretching vibrations at ~1350–1310 cm⁻¹ and C-B absorption near 1180 cm⁻¹ .
Q. What storage conditions are optimal for preserving the compound’s stability?
- Methodological Answer :
- Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent hydrolysis of the boronate ester or tert-butyl carbamate groups.
- Avoid exposure to strong acids/bases, which can cleave the carbamate or hydrolyze the boronate .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., protodeboronation) impact Suzuki coupling efficiency, and how can these be mitigated?
- Methodological Answer : Protodeboronation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl bromides. Mitigation strategies include:
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition and reduce side reactions .
- Additives : Include potassium carbonate or CsF to stabilize the boronate intermediate .
- Temperature Control : Maintain reactions at 80–90°C to balance reaction rate and side-product suppression .
Q. What analytical techniques resolve contradictions in reported reaction yields for tert-butyl carbamate installation?
- Methodological Answer : Discrepancies often arise from residual moisture or incomplete Boc protection.
- In-Situ Monitoring : Use ¹H NMR to track the disappearance of the amine proton (δ ~1.5 ppm) .
- Troubleshooting :
- Low Yields : Increase Boc₂O stoichiometry (1.5–2.0 equiv.) and reaction time (24–48 hours).
- Byproducts : Purify via flash chromatography (hexane/EtOAc gradient) to remove unreacted amine or di-Boc species .
Q. How does the steric bulk of the cyclobutyl group influence the compound’s reactivity in cross-coupling or biological assays?
- Methodological Answer :
- Synthetic Impact : The cyclobutyl group may slow transmetallation in Suzuki reactions due to steric hindrance. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .
- Biological Impact : In medicinal chemistry applications, the cyclobutyl moiety can improve target binding affinity by enforcing conformational rigidity. Compare IC₅₀ values of analogs with/without cyclobutyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
